
Grape Seed P.E.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grape Seed P.E., also known as Grape Seed Extract, is derived from the seeds of grapes (Vitis vinifera). It is rich in polyphenols, particularly proanthocyanidins, which are known for their potent antioxidant properties. Grape Seed Extract has been used for centuries in traditional medicine and is now widely recognized for its potential health benefits, including anti-inflammatory, cardioprotective, and anticancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Grape Seed Extract typically involves the extraction of polyphenols from grape seeds. One common method includes macerating ground grape seeds in a solvent such as ethanol or water. The mixture is then filtered, and the solvent is evaporated to obtain a concentrated extract . Advanced methods involve subcritical extraction using fluids like propane and dimethyl ether, which can increase yield and purity .
Industrial Production Methods
Industrial production of Grape Seed Extract often employs a “green” solvent-free process. This involves using water and selective tangential flow filtration to extract polyphenols from grape seeds. This method is environmentally friendly and ensures a high-quality extract .
Analyse Chemischer Reaktionen
Types of Reactions
Grape Seed Extract undergoes various chemical reactions, including oxidation, reduction, and substitution. The polyphenolic compounds in the extract, such as proanthocyanidins, are particularly prone to oxidation, which enhances their antioxidant properties .
Common Reagents and Conditions
Common reagents used in the reactions involving Grape Seed Extract include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include oxidized polyphenols, which have enhanced antioxidant activity. These products are beneficial in various applications, including pharmaceuticals and nutraceuticals .
Wissenschaftliche Forschungsanwendungen
Grape Seed Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: Investigated for its potential in treating cardiovascular diseases, diabetes, and cancer
Industry: Utilized in the food and cosmetic industries for its preservative and anti-aging properties.
Wirkmechanismus
The mechanism of action of Grape Seed Extract primarily involves its antioxidant properties. The polyphenols in the extract scavenge free radicals, reducing oxidative stress and preventing cellular damage. Key molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and apoptosis . For instance, proanthocyanidins in the extract can enhance the expression of sirtuin 3, a protein that regulates mitochondrial function and reduces oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Grape Seed Extract is unique due to its high content of proanthocyanidins. Similar compounds include:
Green Tea Extract: Contains catechins, which also have antioxidant properties but differ in their specific polyphenolic profile.
Pine Bark Extract: Rich in proanthocyanidins but has a different composition and bioavailability compared to Grape Seed Extract.
Cranberry Extract: Contains proanthocyanidins but is primarily used for its antibacterial properties
Grape Seed Extract stands out due to its potent antioxidant activity and wide range of health benefits, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C32H30O11 |
|---|---|
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3 |
InChI-Schlüssel |
VWKAFYWVDIOMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,9R,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789534.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10789540.png)

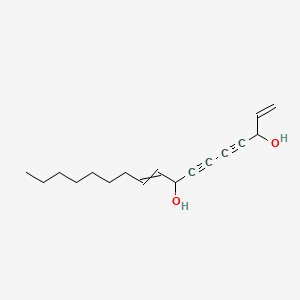
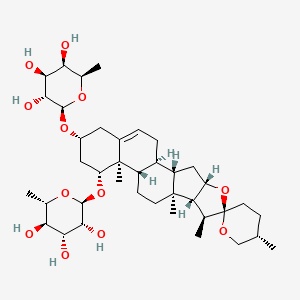
![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789568.png)
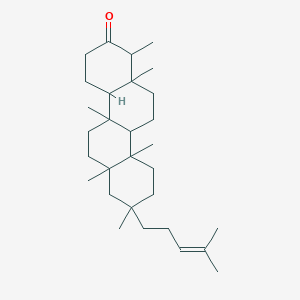
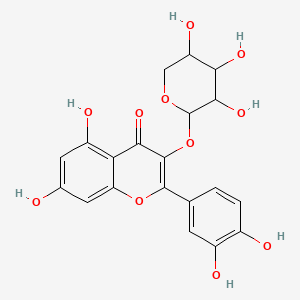
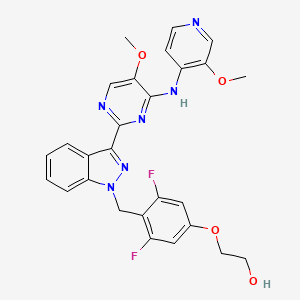
![(3S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789591.png)
![[Des-Arg9]-Bradykinin acetate](/img/structure/B10789596.png)
![(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B10789600.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}chromen-4-one](/img/structure/B10789601.png)
![(1R,3S,5S,8R,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789605.png)
